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Compound of Interest

Compound Name: 2,2-Dimethyl-3-oxobutanenitrile

Cat. No.: B1590676 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
2,2-Dimethyl-3-oxobutanenitrile, also widely known by its common name pivaloylacetonitrile,

is a versatile and pivotal intermediate in modern organic synthesis. Its unique molecular

architecture, featuring a sterically hindered tert-butyl group adjacent to a ketone and an

activated methylene group flanked by two electron-withdrawing functions (ketone and nitrile),

imparts distinct reactivity that is highly valued in the synthesis of complex molecules. This guide

provides a comprehensive technical overview of its chemical identity, spectroscopic profile,

principal synthesis methodologies, and significant applications, particularly in the construction

of heterocyclic scaffolds for the pharmaceutical and agrochemical industries. We will delve into

the mechanistic rationale behind its synthesis, offering field-proven insights and detailed

experimental protocols to empower researchers in leveraging this valuable building block.

Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a reagent is the cornerstone of its effective

application in synthesis. 2,2-Dimethyl-3-oxobutanenitrile is a stable, crystalline solid at room

temperature, a characteristic that simplifies handling and storage compared to liquid β-

ketonitriles.
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Property Value Source(s)

CAS Number 37719-02-1 [1][2]

Alternate Names

Pivaloylacetonitrile,

Cyanopinacolone, 4,4-

Dimethyl-3-oxopentanenitrile

Molecular Formula C₆H₉NO [3]

Molecular Weight 111.14 g/mol [3][4]

Appearance
White to cream crystalline

powder or crystals
[5][6]

Melting Point 66-72 °C [6]

Boiling Point 125-126 °C @ 22 mmHg

Solubility
Insoluble in water; Soluble in

many organic solvents.

SMILES CC(C)(C)C(=O)CC#N [7]

InChIKey
MXZMACXOMZKYHJ-

UHFFFAOYSA-N
[6][7]

Spectroscopic Characterization: A Structural
Blueprint
Thorough spectroscopic analysis is non-negotiable for verifying the identity and purity of a

synthetic intermediate. The data presented below serve as a reliable reference for researchers

working with 2,2-Dimethyl-3-oxobutanenitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra are remarkably clean, a direct result of the molecule's simple, symmetric

structure.

¹H NMR (400 MHz, CDCl₃): The proton NMR is characterized by two distinct singlets,

confirming the absence of protons on adjacent carbons. The integration ratio of 2:9 is a key
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identifier.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.68 Singlet 2H -C(=O)-CH₂-CN

~1.21 Singlet 9H -C(CH₃)₃

Causality Insight: The downfield shift of the methylene protons (~3.68 ppm) is a direct

consequence of the strong electron-withdrawing effects of the adjacent carbonyl (C=O) and

nitrile (C≡N) groups. The nine protons of the tert-butyl group are equivalent, resulting in a

single, sharp peak.

¹³C NMR (Predicted and Correlated Data): The carbon spectrum is equally straightforward,

showing five distinct signals corresponding to the five unique carbon environments.

Chemical Shift (δ) ppm
(Estimated)

Carbon Assignment Rationale

~200-205 C=O
Typical range for a ketone

carbonyl carbon.

~115-118 C≡N
Characteristic chemical shift

for a nitrile carbon.

~45-50 C(CH₃)₃
Quaternary carbon of the tert-

butyl group.

~30-35 -C(=O)-CH₂-CN
Methylene carbon, shifted

downfield by adjacent EWGs.

~25-28 -C(CH₃)₃
Methyl carbons of the tert-butyl

group.

Note: Experimental values may vary slightly based on solvent and concentration[8][9]. The

prediction is based on standard chemical shift ranges for these functional groups.
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Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence for the key functional groups. The presence of

sharp, strong bands for the nitrile and ketone stretches is a primary diagnostic feature.

Wavenumber (cm⁻¹) Intensity Assignment

~2970 Strong C-H Stretch (sp³, t-Butyl)

~2260 Medium-Strong C≡N Stretch (Nitrile)

~1720 Strong C=O Stretch (Ketone)

~1480 Medium C-H Bend (Asymmetric, -CH₃)

~1370 Medium C-H Bend (Symmetric, t-Butyl)

Expert Interpretation: The position of the carbonyl stretch (~1720 cm⁻¹) is typical for an

aliphatic ketone[10]. The nitrile stretch at ~2260 cm⁻¹ is characteristic and confirms its

presence[11]. The absence of a broad O-H stretch around 3200-3600 cm⁻¹ is a crucial

indicator of purity and the absence of enol or hydrated forms.

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) reveals a clear molecular ion peak and a

characteristic fragmentation pattern dominated by the stability of the tert-butyl cation.

m/z Relative Intensity Assignment

125 Moderate [M]⁺ (Molecular Ion)

97 Moderate [M - CO]⁺

69 Moderate [M - C₄H₈]⁺

57 100% (Base Peak) [C(CH₃)₃]⁺ (tert-Butyl cation)

41 High [C₃H₅]⁺

Fragmentation Logic: The most prominent feature is the base peak at m/z 57, corresponding to

the highly stable tert-butyl cation. This arises from the alpha-cleavage of the bond between the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/IR%20Absorption%20Frequencies.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


carbonyl carbon and the quaternary carbon of the tert-butyl group. This fragmentation is a

powerful diagnostic tool for identifying the pivaloyl moiety in a molecule.

Synthesis Methodologies: A Tale of Two Pathways
The preparation of 2,2-Dimethyl-3-oxobutanenitrile is primarily achieved through two

strategic approaches: the Claisen-type condensation and the nucleophilic substitution of an α-

haloketone. The choice of method often depends on scale, available starting materials, and

desired purity profile.

Pathway 1: Acylation of Acetonitrile (Claisen-type
Condensation)
This is a classic and robust method for forming β-ketonitriles. It involves the reaction of an ester

(methyl pivalate) with the anion of acetonitrile, generated by a strong base.

Reactants

Reagents

Products

Methyl Pivalate

Claisen-type
Condensation

Acetonitrile

Strong Base (e.g., NaH, NaNH₂)
Deprotonation

Anhydrous Solvent (e.g., Toluene, THF)

Medium

2,2-Dimethyl-3-oxobutanenitrile

H₂ Gas (with NaH)

C-C Bond Formation
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Caption: Workflow for Claisen-type synthesis.

Mechanistic Causality: The reaction is driven by the deprotonation of the product, which is

more acidic than the starting acetonitrile. A strong, non-nucleophilic base like sodium hydride

(NaH) or sodium amide (NaNH₂) is required to generate a sufficient concentration of the

acetonitrile anion[12]. The use of an anhydrous solvent is critical to prevent quenching of the

strong base and the reactive anion.

Protocol 1: Synthesis via Claisen-type Condensation[12]

Inert Atmosphere: Equip a flame-dried, three-necked round-bottom flask with a mechanical

stirrer, a reflux condenser with a drying tube, and a dropping funnel. Purge the system with

an inert gas (Nitrogen or Argon).

Base Suspension: Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in

anhydrous toluene.

Ester Addition: Add methyl pivalate (1.0 eq.) to the suspension.

Heating: Heat the mixture to approximately 85 °C with vigorous stirring.

Nitrile Addition: Add anhydrous acetonitrile (2.0 eq.) dropwise via the dropping funnel over

several hours. The reaction is exothermic and will evolve hydrogen gas.

Reaction Completion: Continue stirring at 85 °C until hydrogen evolution ceases (typically 4-

6 hours).

Work-up (Quenching): Cool the reaction mixture to room temperature and carefully quench

by slowly adding it to ice-water.

Phase Separation: Transfer the mixture to a separatory funnel and separate the aqueous

and organic layers.

Acidification: Cool the aqueous phase in an ice bath and acidify to pH 1-2 with cold

hydrochloric acid. The product will precipitate as a white solid.
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Isolation & Purification: Filter the solid precipitate, wash with ice-cold water until neutral, and

dry under vacuum to yield the final product.

Pathway 2: Nucleophilic Substitution on 1-
Chloropinacolone
An alternative strategy involves the reaction of an α-haloketone with a cyanide salt. While

seemingly straightforward, this pathway is plagued by side reactions that necessitate careful

control of reaction conditions.

Reactants

Reagents

Products & Byproducts

1-Chloropinacolone

Nucleophilic
Substitution (SN2)

Sodium Cyanide (NaCN)

Catalytic Iodide (e.g., NaI, KI)
Finkelstein Reaction

Protic Solvent (e.g., Methanol)

Medium

2,2-Dimethyl-3-oxobutanenitrile

Oxirane Byproduct

Primary Pathway

Side Reaction

Click to download full resolution via product page

Caption: Workflow for nucleophilic substitution synthesis.

Self-Validating System & Causality: The primary challenge in this method is the dual nature of

the cyanide ion, which can act as both a nucleophile and a base[6][13]. As a base, it can

deprotonate the starting material or the product, leading to undesired condensation and
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polymerization. As a nucleophile, it can attack the carbonyl carbon, leading to the formation of

a 2-tert-butyloxirane-2-carbonitrile byproduct, often in significant amounts (20-35%)[6][8].

The key to a trustworthy and high-yield protocol is the addition of a catalytic amount of an

iodide salt (e.g., NaI or KI)[13]. This invokes an in-situ Finkelstein reaction, converting the 1-

chloropinacolone to the much more reactive 1-iodopinacolone intermediate. This iodo-

intermediate is more susceptible to SN2 attack by cyanide at the α-carbon and less prone to

the side reactions, thus dramatically improving the regioselectivity and overall yield to >95%

[13].

Chemical Reactivity and Applications in Drug
Development
The synthetic utility of 2,2-Dimethyl-3-oxobutanenitrile stems from the reactivity of its

activated methylene group and the ability of its ketone and nitrile functionalities to participate in

cyclization reactions. It is a cornerstone building block for various heterocyclic systems that are

prevalent in medicinal chemistry.

Key Applications:

Synthesis of Pyrazoles and Isoxazoles: It serves as a crucial intermediate for constructing

the core skeletons of various bioactive molecules. For instance, it is used in the synthesis of

inhibitors for p38 MAP kinase and in the creation of the isoxazole ring found in the herbicide

isouron[13].

Multicomponent Reactions (MCRs): Its bifunctional nature makes it an ideal substrate for

MCRs, allowing for the rapid assembly of complex molecular scaffolds from simple

precursors[8].

Precursor to Substituted Heterocycles: The compound is readily functionalized at the α-

position (the -CH₂- group) and can then be cyclized with binucleophiles like hydrazine or

hydroxylamine to generate a diverse library of substituted pyrazoles and isoxazoles,

respectively.

Safety and Handling
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As with any nitrile-containing compound, appropriate safety precautions must be observed.

Hazard Information Precautionary Measures

GHS Pictogram: Skull and Crossbones alt text

Signal Word: Danger H301: Toxic if swallowed.

Hazard Statements:

P264: Wash hands thoroughly after handling.

P270: Do not eat, drink or smoke when using

this product. P301+P310: IF SWALLOWED:

Immediately call a POISON CENTER or

doctor/physician.

Personal Protective Equipment (PPE):

Wear protective gloves, safety glasses with side

shields, and a lab coat. Handle only in a well-

ventilated area or a chemical fume hood.

Storage:

Keep in a tightly sealed container in a cool, dry,

dark place. Store away from incompatible

materials such as strong oxidizing agents.

Note: This is a summary. Always consult the full Safety Data Sheet (SDS) before handling.

Conclusion
2,2-Dimethyl-3-oxobutanenitrile is more than just a chemical intermediate; it is a powerful

tool for molecular construction. Its well-defined properties, predictable reactivity, and robust

synthesis routes make it an indispensable resource for scientists in drug discovery and

development. By understanding the mechanistic nuances of its synthesis and the scope of its

reactivity, researchers can confidently and efficiently incorporate this building block into their

synthetic strategies to accelerate the discovery of novel, biologically active compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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